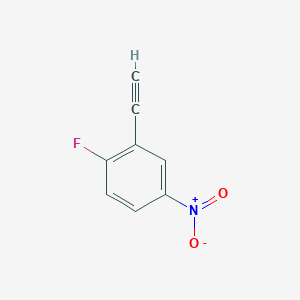

2-Ethynyl-1-fluoro-4-nitrobenzene

説明

Significance of Fluorine in Organic Chemistry and Material Sciences

The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. numberanalytics.com Fluorine is the most electronegative element, and its presence can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability of drug candidates. nih.govtandfonline.com These characteristics are highly desirable in medicinal chemistry. nih.govmdpi.comresearchgate.net In material science, fluorinated compounds are valued for their high thermal stability and chemical inertness, making them suitable for creating advanced polymers and materials. numberanalytics.comyoutube.comnumberanalytics.com

Role of Nitro Groups in Modulating Aromatic Reactivity

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It deactivates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. numberanalytics.com Conversely, the nitro group activates the ring for nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group, by stabilizing the negatively charged intermediate (Meisenheimer complex). numberanalytics.comlibretexts.orgnih.gov This activation is a cornerstone of many synthetic strategies involving nitroaromatic compounds.

Importance of Ethynyl (B1212043) Functionality in Modern Synthetic Strategies

The ethynyl group, with its carbon-carbon triple bond, is a highly versatile functional group in modern organic synthesis. numberanalytics.com It participates in a wide array of reactions, including cycloadditions, cross-coupling reactions, and nucleophilic additions. numberanalytics.com Of particular note is its role in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of 1,2,3-triazoles. pcbiochemres.comorganic-chemistry.orgpcbiochemres.com This reaction is widely used in drug discovery, bioconjugation, and materials science. wikipedia.orgnih.gov

Overview of 2-Ethynyl-1-fluoro-4-nitrobenzene within the Context of Multifunctional Arenes

This compound serves as a prime example of a multifunctional arene, where each substituent plays a distinct and crucial role. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions or can be retained to impart desirable properties to the final product. The nitro group activates the ring for such substitutions and can be reduced to an amino group, providing another point for chemical modification. The ethynyl group offers a handle for a variety of coupling reactions, most notably click chemistry. This trifecta of functionality makes this compound a valuable intermediate for the synthesis of complex molecules with tailored properties for applications in medicinal chemistry and materials science. openaccessjournals.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-ethynyl-1-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c1-2-6-5-7(10(11)12)3-4-8(6)9/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUOIQZAFWYPBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506903 | |

| Record name | 2-Ethynyl-1-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343866-99-9 | |

| Record name | 2-Ethynyl-1-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of 2 Ethynyl 1 Fluoro 4 Nitrobenzene

Reactions Involving the Ethynyl (B1212043) Group

The terminal alkyne functionality is the most reactive site for a variety of addition and coupling reactions, making it a valuable handle for molecular elaboration.

The terminal alkyne of 2-ethynyl-1-fluoro-4-nitrobenzene is a prime substrate for "click" chemistry, a class of reactions known for their high efficiency, reliability, and biocompatibility. These reactions are instrumental in the synthesis of complex molecules and bioconjugates. organic-chemistry.org

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the regioselective formation of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org In this reaction, the terminal alkyne of this compound reacts with an organic azide (B81097) in the presence of a copper(I) catalyst to yield the corresponding triazole derivative. The reaction is highly efficient and tolerates a wide range of functional groups. organic-chemistry.org

The general scheme for the CuAAC reaction of this compound is as follows:

Detailed Research Findings:

The presence of the electron-withdrawing nitro and fluoro groups on the benzene (B151609) ring can enhance the reactivity of the alkyne towards the copper acetylide formation, a key step in the catalytic cycle. This makes this compound a valuable building block for the synthesis of functionalized triazoles, which have applications in medicinal chemistry and materials science. The resulting triazole products incorporate the 2-fluoro-4-nitrophenyl moiety, which can be further functionalized, for instance, through nucleophilic aromatic substitution of the fluorine atom or reduction of the nitro group.

Table 1: Examples of Azides Used in CuAAC Reactions with Alkynes

| Azide Compound | Resulting Triazole Application |

| 1-Azido-1-deoxy-β-D-glucopyranoside | Bio-conjugation, PET imaging probes nih.gov |

| Azido-functionalized matrix-metalloproteinase inhibitor | Tumor imaging agents nih.gov |

| Benzyl azide | General synthetic intermediate |

| Azidothymidine | Antiviral drug discovery parchem.com |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a metal-free alternative to CuAAC. This reaction relies on the high reactivity of a strained cyclooctyne, which readily undergoes a [3+2] cycloaddition with an azide without the need for a catalyst.

This compound, being a terminal, non-strained alkyne, is not a suitable substrate for SPAAC. The activation barrier for the reaction of a linear alkyne with an azide is too high for the reaction to proceed under typical SPAAC conditions. Therefore, no research findings report the direct participation of this compound in SPAAC reactions.

Hydration: The addition of water across the triple bond of an alkyne, known as hydration, typically requires a mercury(II) salt or a gold or platinum catalyst. For a terminal alkyne like this compound, this reaction would be expected to follow Markovnikov's rule, leading to the formation of a ketone after the tautomerization of the initially formed enol. The electron-withdrawing nature of the nitrophenyl group would likely influence the regioselectivity of the water addition.

Hydroamination: The addition of an N-H bond across the alkyne triple bond, or hydroamination, can be catalyzed by various transition metals. While no direct reports on the hydroamination of this compound are available, related research on the copper-catalyzed reductive hydroamination of diarylacetylenes with nitroarenes suggests the possibility of such transformations. acs.org A direct hydroamination would yield an enamine, which would then tautomerize to the corresponding imine.

The ethynyl group of this compound can undergo halogenation by reacting with elemental halogens such as chlorine (Cl₂), bromine (Br₂), or iodine (I₂). The reaction can proceed in a stepwise manner. The addition of one equivalent of a halogen (X₂) would lead to the formation of a dihaloalkene. Both syn- and anti-addition products are possible, resulting in a mixture of (E)- and (Z)-isomers. The addition of a second equivalent of the halogen would yield a tetrahaloalkane. youtube.com

The general reaction scheme is as follows:

In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. organic-chemistry.orgmasterorganicchemistry.com The ethynyl group of this compound can act as a dienophile. The presence of the electron-withdrawing nitro group on the aromatic ring significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the alkyne, making it a more reactive dienophile, particularly in reactions with electron-rich dienes (an "inverse-electron-demand" Diels-Alder is less likely). organic-chemistry.orgbeilstein-journals.org

The reaction of this compound with a generic conjugated diene, such as 1,3-butadiene, would be expected to yield a substituted cyclohexadiene derivative.

Polymerization Reactions

The ethynyl group of this compound provides a reactive site for polymerization reactions. This functionality makes it a valuable monomer in the synthesis of polymers with specialized electronic and physical properties.

Reactions Involving the Nitro Group

The nitro group is a key functional moiety that can be readily transformed into other functionalities, significantly broadening the synthetic utility of the this compound scaffold.

The nitro group of this compound can be reduced to an amino group, yielding 2-ethynyl-4-fluoroaniline. This transformation is a critical step in the synthesis of various derivatives, as the resulting aniline (B41778) is a versatile intermediate. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

Commonly used methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and metal-based reductions. commonorganicchemistry.comwikipedia.org Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a widely used and efficient method. commonorganicchemistry.comacsgcipr.org Metal reductants like iron, zinc, or tin(II) chloride in acidic media also provide effective means to achieve this transformation. commonorganicchemistry.comwikipedia.org For substrates where hydrogenation or strongly acidic conditions are not suitable, reagents like sodium sulfide (B99878) can be employed. commonorganicchemistry.com

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Notes |

|---|---|---|

| H₂/Pd/C | Catalytic hydrogenation | Often the method of choice, but can also reduce other functional groups. commonorganicchemistry.com |

| H₂/Raney Nickel | Catalytic hydrogenation | Used when dehalogenation is a concern. commonorganicchemistry.com |

| Fe/Acid (e.g., AcOH) | Metal reduction | Mild conditions. commonorganicchemistry.com |

| Zn/Acid (e.g., AcOH) | Metal reduction | Mild conditions. commonorganicchemistry.com |

| SnCl₂ | Metal reduction | Mild conditions. commonorganicchemistry.com |

This table provides a general overview of reagents for nitro group reduction and is not specific to this compound.

While direct information on denitrative coupling reactions of this compound is limited, the concept of using a nitro group as a leaving group in cross-coupling reactions has been established for other nitroarenes. For instance, denitrative Suzuki-Miyaura type couplings have been reported, allowing for the formation of biaryl systems. rsc.org This type of reaction typically involves a palladium or other transition metal catalyst and allows for the substitution of the nitro group with an aryl or other organic moiety.

Reactions Involving the Fluorine Atom

The fluorine atom in this compound is activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent nitro and ethynyl groups.

The fluorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group, positioned para to the fluorine, significantly activates the aromatic ring towards attack by nucleophiles. youtube.comwikipedia.org The ethynyl group also contributes to this activation. In SNAr reactions, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a Meisenheimer complex, which then expels the fluoride (B91410) ion to yield the substituted product. youtube.com

A variety of nucleophiles can displace the fluorine atom. For example, reactions with phenoxides can lead to the formation of diaryl ethers. wikipedia.org Similarly, amines and other nitrogen-based nucleophiles can be used to introduce nitrogen-containing substituents. The reactivity of the fluorine atom makes this compound a useful building block for the synthesis of more complex molecules. nih.gov

Table 2: Examples of Nucleophilic Aromatic Substitution on Activated Fluoroarenes

| Fluoroarene | Nucleophile | Product Type |

|---|---|---|

| 1-Fluoro-4-nitrobenzene (B44160) | Phenoxide | Diaryl ether wikipedia.org |

| 1-Fluoro-4-nitrobenzene | Pyrrolidine (B122466) | N-Arylpyrrolidine researchgate.net |

This table illustrates the general principle of nucleophilic aromatic substitution on activated fluoroarenes and is not exhaustive for this compound.

The field of directed C-H functionalization has emerged as a powerful tool for the selective modification of aromatic rings. In this approach, a directing group guides a transition metal catalyst to a specific C-H bond, typically in the ortho position, enabling its cleavage and subsequent functionalization. rsc.orgnih.gov While the nitro group is known to be a meta-director in electrophilic aromatic substitution, its ability to act as a directing group in transition metal-catalyzed C-H functionalization has been explored. rsc.org

For nitroarenes, rhodium(III) catalysts have been shown to effect the ortho-alkynylation, demonstrating that the nitro group can direct the functionalization to the adjacent C-H bond. rsc.org This strategy allows for the regioselective introduction of substituents that might be difficult to install using traditional methods. Palladium-catalyzed C-H functionalization is also a widely studied area, with various directing groups being employed to achieve selective C-C and C-heteroatom bond formation. rsc.orgnih.gov Although specific examples involving this compound are not extensively documented, the principles of directed C-H functionalization suggest potential for the selective modification of the C-H bond ortho to the nitro group.

Combined and Cascade Reactions

The multifunctionality of this compound makes it an ideal substrate for combined and cascade reactions, where multiple chemical bonds are formed in a sequential manner without the isolation of intermediates. These approaches are highly sought after in modern organic synthesis for their efficiency, atom economy, and ability to rapidly construct complex molecular architectures from simple precursors.

The presence of the ethynyl, fluoro, and nitro groups offers the potential for chemoselective reactions, where one functional group reacts preferentially over the others under specific reaction conditions. The nitro group, being highly electron-withdrawing, deactivates the benzene ring towards electrophilic aromatic substitution but activates the C-F bond for nucleophilic aromatic substitution (SNAr).

A key chemoselective transformation is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst, tin(II) chloride, or sodium dithionite. The resulting 2-ethynyl-5-fluoroaniline (B7809540) is a versatile intermediate. The selective reduction of the nitro group while preserving the ethynyl and fluoro functionalities is a critical step for subsequent tandem reactions.

Another important aspect of chemoselectivity involves the reactions of the ethynyl group. It can participate in metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, or in cycloaddition reactions, like the Huisgen 1,3-dipolar cycloaddition to form triazoles, without affecting the other functional groups under appropriate conditions.

The fluoro group is susceptible to nucleophilic aromatic substitution, a reaction that is facilitated by the strong electron-withdrawing nitro group. By choosing appropriate nucleophiles and reaction conditions, the fluoro group can be selectively replaced. For instance, reactions with amines, alkoxides, or thiolates can introduce new functionalities to the aromatic ring. A study on the nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene with pyrrolidine demonstrates the feasibility of such transformations. researchgate.netresearchgate.net

The strategic combination of the individual reactivities of the functional groups in this compound opens the door to powerful tandem and one-pot synthetic strategies for the construction of complex heterocyclic systems.

A prominent example of a potential tandem reaction involves an initial Sonogashira coupling at the ethynyl position, followed by an intramolecular cyclization. While specific examples starting from this compound are not extensively documented in the reviewed literature, the general principle is well-established for related compounds. nih.govresearchgate.netresearchgate.net For instance, after a Sonogashira coupling to introduce an appropriate substituent, a subsequent intramolecular reaction, such as a nucleophilic attack from a newly introduced group onto the carbon bearing the fluorine, could lead to the formation of a heterocyclic ring.

A particularly attractive one-pot synthesis strategy involves the initial reduction of the nitro group to an aniline, followed by an in-situ cyclization. The resulting 2-ethynylaniline (B1227618) derivative is a key precursor for the synthesis of indoles. nih.gov A one-pot synthesis of 1,2-disubstituted indoles from 2-ethynylanilines and benzaldehydes has been developed, which proceeds through condensation, reduction, and subsequent cyclization. nih.gov This methodology could be adapted to this compound, where the initial reduction would be the first step in a one-pot sequence.

Furthermore, the synthesis of multifunctionalized indole-pyrrole hybrids has been achieved through a chemoselective one-pot, two-step process. nih.govrsc.org This highlights the potential for developing complex multi-component reactions starting from precursors structurally related to derivatives of this compound.

The following table summarizes potential tandem reactions starting from this compound, based on established synthetic methodologies for analogous compounds.

| Starting Material | Reaction Sequence | Intermediate | Final Product Class | Ref. |

| This compound | 1. Reduction of nitro group2. Condensation with an aldehyde3. Intramolecular cyclization | 2-Ethynyl-5-fluoroaniline | Substituted Indoles | nih.gov |

| This compound | 1. Sonogashira coupling2. Intramolecular nucleophilic attack | Aryl-substituted alkyne | Fused Heterocycles | researchgate.netrsc.org |

| This compound | 1. Huisgen Cycloaddition with an azide2. Nucleophilic aromatic substitution of fluorine | Triazole derivative | Functionalized Triazoles |

These examples underscore the significant potential of this compound as a building block in the efficient, one-pot synthesis of diverse and complex heterocyclic structures, which are of high interest in medicinal chemistry and materials science.

Advanced Research in Computational Chemistry and Mechanistic Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-ethynyl-1-fluoro-4-nitrobenzene, offering insights into its geometry, stability, and electronic characteristics. These theoretical approaches are crucial for interpreting experimental data and predicting the molecule's behavior in various chemical environments.

Density Functional Theory (DFT) is a widely used computational method for studying nitroaromatic compounds. For derivatives of nitrobenzene (B124822), geometry optimization is commonly performed using DFT with the B3LYP functional and a basis set such as 3-21G(d) to determine the most stable conformation. unpatti.ac.id Such studies on related nitrobenzene derivatives show that the optimized structures are typically planar. unpatti.ac.id

When applied to this compound, DFT calculations would elucidate key structural parameters. The presence of substituents (fluoro, ethynyl (B1212043), and nitro groups) influences bond lengths and angles compared to unsubstituted benzene (B151609). unpatti.ac.id For instance, the C-N bond length and the O-N-O bond angle within the nitro group are critical parameters that can be precisely calculated. Similarly, the C-F bond length and the geometry of the ethynyl (C≡C-H) group are determined. These calculations provide a foundational understanding of the molecule's three-dimensional structure.

| Parameter | Description | Expected Value (Å or °) |

|---|---|---|

| r(C-F) | Carbon-Fluorine bond length | ~1.33 - 1.35 |

| r(C-N) | Carbon-Nitrogen bond length | ~1.47 - 1.49 |

| r(N-O) | Nitrogen-Oxygen bond length (average) | ~1.22 - 1.24 |

| r(C≡C) | Carbon-Carbon triple bond length | ~1.20 - 1.21 |

| ∠(O-N-O) | Angle within the nitro group | ~124 - 126 |

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide an alternative to DFT for quantum chemical calculations. These methods are derived from first principles without reliance on empirical data. Studies on related molecules like 1,2-dinitrobenzene (B166439) have utilized ab initio calculations to determine structure and vibrational spectra. nih.gov While computationally more intensive than DFT, ab initio methods can offer benchmark data for electronic structure and energy calculations. For this compound, these methods could be employed to refine the geometric and electronic data obtained from DFT, providing a more profound understanding of its properties.

Spectroscopic Characterization and Theoretical Correlations

The correlation between theoretical predictions from quantum chemistry and experimental spectroscopic data is a cornerstone of modern chemical analysis. For this compound, this synergy allows for the unambiguous assignment of spectral features and a detailed characterization of its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level, are routinely used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.netresearchgate.net These predicted shifts can then be compared with experimental data for validation.

For this compound, specific chemical shifts are expected:

¹H NMR: The aromatic protons would appear as complex multiplets in the downfield region, influenced by the electronic effects of all three substituents. The acetylenic proton (C≡C-H) would likely resonate as a distinct singlet or a narrow triplet.

¹³C NMR: The eight carbon atoms would exhibit unique chemical shifts. The carbons bonded to the electronegative fluorine and nitro groups would be significantly deshielded. The two acetylenic carbons would have characteristic shifts in the 70-90 ppm range.

¹⁹F NMR: A single resonance is expected, with its chemical shift being highly sensitive to the electronic environment of the benzene ring. For the related compound 1-ethynyl-4-fluorobenzene, a ¹⁹F NMR chemical shift has been reported at -111.0 ppm. rsc.org

| Compound | Nucleus | Predicted δ (ppm) (Method) | Experimental δ (ppm) |

|---|---|---|---|

| Nitrobenzene-1,2-diamines | ¹³C | Correlates well with experimental | Varies with structure researchgate.net |

| 2-Bromo-1-fluoro-4-nitrobenzene | ¹H, ¹³C | Calculated via GIAO researchgate.net | Matches theoretical researchgate.net |

| 1-Ethynyl-4-fluorobenzene | ¹⁹F | Not reported | -111.0 rsc.org |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations are highly effective in predicting the vibrational frequencies and intensities, which aids in the assignment of experimental spectra. researchgate.netnih.gov

Key vibrational modes for this compound include:

NO₂ Group: Strong, characteristic asymmetric and symmetric stretching vibrations are expected. In substituted nitrobenzenes, these typically appear around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C≡C and ≡C-H Groups: The C≡C triple bond stretch usually gives a weak to medium band in the IR spectrum around 2100-2140 cm⁻¹. The ≡C-H stretch appears as a sharp, strong band around 3300 cm⁻¹.

C-F Group: The C-F stretching vibration is expected in the 1250-1020 cm⁻¹ region.

Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations occur in the 1400-1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| -NO₂ | Asymmetric Stretch | 1500 - 1570 | Strong (IR) |

| -NO₂ | Symmetric Stretch | 1300 - 1370 | Strong (IR) |

| -C≡C- | Stretch | 2100 - 2140 | Weak-Medium (IR), Strong (Raman) |

| ≡C-H | Stretch | ~3300 | Strong, Sharp (IR) |

| Ar-F | Stretch | 1250 - 1020 | Strong (IR) |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from occupied molecular orbitals to unoccupied ones. In this compound, the presence of the nitro group and the conjugated π-system of the benzene ring and ethynyl group gives rise to characteristic electronic transitions.

The expected transitions include:

π → π* transitions: These high-energy transitions involve the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring and ethynyl group. They typically result in strong absorption bands.

n → π* transitions: These transitions involve the promotion of non-bonding electrons (from the oxygen atoms of the nitro group) to antibonding π* orbitals. These are generally lower in energy and have weaker absorption intensity compared to π → π* transitions.

For the related compound 1-fluoro-4-nitrobenzene (B44160), absorption maxima (λmax) in alcohol are observed at 212 nm and 263 nm. nih.gov The introduction of the ethynyl group in conjugation with the nitrobenzene system is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. Time-dependent DFT (TD-DFT) calculations are the standard theoretical method for predicting electronic absorption spectra and identifying the nature of the underlying electronic transitions. nih.gov

| Compound | λmax (nm) (Solvent) | Associated Electronic Transition |

|---|---|---|

| 1-Fluoro-4-nitrobenzene | 263 (Alcohol) nih.gov | π → π |

| This compound | Expected > 263 nm | π → π (extended conjugation) |

| Nitroaromatics (general) | Longer wavelength, weak band | n → π* |

Mechanistic Investigations of Key Reactions

Mechanistic investigations for this compound focus on its three reactive sites: the nitro group, the fluorine atom, and the ethynyl moiety. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of these transformations.

The primary reactions of this compound include nucleophilic aromatic substitution (SNAr), reduction of the nitro group, and additions to the ethynyl group.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is susceptible to displacement by nucleophiles, a reaction strongly activated by the electron-withdrawing nitro group. The reaction pathway proceeds via a two-step mechanism involving the formation of a Meisenheimer complex, a resonance-stabilized intermediate. Computational studies on analogous compounds like 1-fluoro-4-nitrobenzene confirm this pathway, where the nucleophile attacks the carbon atom bearing the fluorine, leading to a tetrahedral intermediate that subsequently expels the fluoride (B91410) ion to yield the substituted product. chegg.com

Nitro Group Reduction: The reduction of the nitro group to an amine is a fundamental transformation. Mechanistic studies on similar nitroaromatic compounds suggest a complex, multi-step process. scispace.com Depending on the reducing agent and conditions, the reaction can proceed through various intermediates such as the nitroso and hydroxylamine (B1172632) species. researchgate.net For instance, catalytic hydrogenation using Pd/C is believed to involve the sequential reduction of the nitro group on the catalyst surface.

Reactions of the Ethynyl Group: The ethynyl group readily participates in reactions like the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry"). Mechanistic studies of the Pd/NHC-catalyzed Sonogashira reaction, for example, reveal a catalytic cycle involving oxidative addition of the aryl halide to the palladium center, followed by transmetalation with a copper acetylide and subsequent reductive elimination to form the C-C bond. nih.govru.nlrsc.org

Transition state theory and computational chemistry allow for the characterization of the transition states and the determination of activation energy barriers, which are crucial for understanding reaction kinetics.

For the SNAr reaction, the rate-determining step is typically the formation of the Meisenheimer complex. Computational analyses of related systems indicate that the energy barrier for this step is significantly lowered by the presence of the para-nitro group, which stabilizes the negative charge in the transition state.

In the Sonogashira coupling, DFT calculations on model systems have been used to map out the energy profile of the catalytic cycle. These studies help in identifying the rate-limiting step, which can vary depending on the specific catalyst and substrates involved. nih.govru.nl

Below is a representative table of calculated energy barriers for key reaction types involving moieties present in this compound, based on data from analogous systems.

| Reaction Type | Reactant(s) | Key Intermediate/Transition State | Calculated Activation Energy (kcal/mol) - Representative |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | 1-Fluoro-4-nitrobenzene + NH3 | Meisenheimer Complex Formation | ~15-20 |

| Nitro Group Reduction | Nitrobenzene + H2 (on Pd) | Surface-adsorbed nitroso intermediate | Varies with catalyst and conditions |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne (Pd/Cu catalyzed) | Reductive Elimination Transition State | ~10-15 |

Note: The values presented are illustrative and based on computational studies of analogous compounds. Specific values for this compound would require dedicated calculations.

While specific Kinetic Isotope Effect (KIE) studies on this compound are not extensively reported in the literature, such studies are invaluable for probing reaction mechanisms. For instance, in the reduction of the nitro group, a significant KIE would be expected if a C-H or N-H bond is broken in the rate-determining step. Similarly, in the Sonogashira coupling, a deuterium (B1214612) substitution on the terminal alkyne (C≡C-D) could help elucidate the mechanism of the C-H bond activation step. The absence of a primary KIE often suggests that the bond to the isotope is not broken in the rate-limiting step.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or at interfaces. While specific MD studies on this compound are limited, simulations on nitrobenzene offer a glimpse into the potential applications. nih.govacs.org

MD simulations can be used to:

Study solvation effects and the arrangement of solvent molecules around the solute.

Investigate the conformational dynamics of the molecule, although this compound is relatively rigid.

Simulate its interaction with biomolecules, such as enzymes or DNA, to understand potential biological activities. For example, MD simulations have been used to study the interaction of nitrobenzene with nitrobenzene dioxygenase, revealing key interactions in the active site. nih.govacs.org

Explore its behavior in materials science applications, such as its diffusion and interaction within polymer matrices.

Structure-Reactivity Relationships from Computational Data

Computational data provides a quantitative basis for understanding the structure-reactivity relationships of this compound. The electronic properties of the substituents play a crucial role in its reactivity. mdpi.comresearchgate.net

Nitro Group (-NO2): This is a strong electron-withdrawing group via both resonance and inductive effects. This effect makes the aromatic ring electron-deficient, which activates it towards nucleophilic aromatic substitution and deactivates it towards electrophilic substitution. The low-lying Lowest Unoccupied Molecular Orbital (LUMO) associated with the nitroaromatic system makes it a good electron acceptor, which is relevant in its reduction and potential biological activities. mdpi.com

Fluoro Group (-F): Fluorine is the most electronegative element, exhibiting a strong electron-withdrawing inductive effect. However, it also has a weak electron-donating resonance effect due to its lone pairs. In the case of SNAr, its high electronegativity makes the attached carbon highly electrophilic, and its small size allows for easy departure as a leaving group.

Ethynyl Group (-C≡CH): The ethynyl group is weakly electron-withdrawing due to the sp-hybridization of the carbon atoms. It provides a site for a variety of addition and coupling reactions, expanding the synthetic utility of the molecule.

Computational methods can quantify these electronic effects through calculations of molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. These calculated parameters can be correlated with experimental reactivity data to build robust structure-reactivity relationships. researchgate.net

| Substituent | Electronic Effect | Influence on Reactivity | Relevant Computational Descriptor |

|---|---|---|---|

| Nitro (-NO2) | Strongly electron-withdrawing (-I, -M) | Activates SNAr, facilitates reduction | Low LUMO energy, positive electrostatic potential on ring carbons |

| Fluoro (-F) | Strongly electron-withdrawing (-I), weakly electron-donating (+M) | Good leaving group in SNAr, directs electrophilic substitution | High electronegativity, partial atomic charges |

| Ethynyl (-C≡CH) | Weakly electron-withdrawing (-I) | Site for coupling and addition reactions | HOMO/LUMO contributions, bond lengths |

Applications of 2 Ethynyl 1 Fluoro 4 Nitrobenzene in Advanced Materials and Specialized Chemical Syntheses

Precursors for Functionalized Polymers and Oligomers

The presence of the ethynyl (B1212043) group in 2-ethynyl-1-fluoro-4-nitrobenzene allows it to be a key monomer in the synthesis of functionalized polymers and oligomers. This terminal alkyne can readily participate in polymerization reactions, such as those catalyzed by transition metals, to form highly conjugated polymer backbones.

Research has shown that incorporating this compound into polymer structures can enhance the material's thermal resistance and mechanical strength. The ethynyl functional group facilitates cross-linking reactions, leading to improved performance characteristics compared to conventional polymers. The resulting polymeric materials often exhibit interesting optoelectronic properties due to the extended π-conjugation along the polymer chain. The fluorine and nitro substituents can further modulate these properties, influencing factors like solubility, processability, and intermolecular interactions.

Table 1: Polymerization Reactions Involving Phenylacetylene (B144264) Derivatives

| Catalyst System | Polymer Structure | Properties |

| Trianionic pincer alkylidyne complex | Poly(1-ethynyl-4-fluorobenzene) | Controlled polymerization sigmaaldrich.com |

| Y[N(TMS)2]3 / 4-chloroaniline | Enyne dimers | High selectivity sigmaaldrich.com |

This table is based on research on a related compound, 1-ethynyl-4-fluorobenzene, and illustrates the types of polymerization reactions phenylacetylene derivatives can undergo.

Building Blocks for Advanced Organic Electronic Materials

In the realm of materials science, this compound serves as a crucial building block for the development of advanced organic electronic materials. The combination of the electron-withdrawing nitro group and the π-system of the ethynyl and benzene (B151609) moieties gives the molecule specific electronic characteristics. These features are desirable in the design of materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The ethynyl group provides a site for Sonogashira cross-coupling reactions, a powerful tool for constructing complex conjugated systems. By reacting this compound with various aryl halides, chemists can synthesize a diverse library of extended π-conjugated molecules with tailored electronic properties. The fluorine atom can also be used to fine-tune the energy levels of the resulting materials.

Intermediates in Pharmaceutical and Agrochemical Synthesis

The trifecta of functional groups in this compound makes it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. allfluoro.com The nitro group can be readily reduced to an amino group, which is a common functional group in many biologically active molecules. The ethynyl group can be transformed into other functionalities or used in "click chemistry" reactions to link different molecular fragments.

The fluorine atom is a particularly important feature in medicinal chemistry. Its incorporation into drug candidates can significantly improve their metabolic stability, bioavailability, and binding affinity to biological targets. a2bchem.com Therefore, this compound provides a scaffold that already contains this beneficial element.

Table 2: Reactions of this compound in Organic Synthesis

| Reaction Type | Reagents | Product Type |

| Reduction of nitro group | H₂, Pd/C | 2-Ethynyl-4-fluoroaniline |

| Nucleophilic Aromatic Substitution | Nucleophiles | Substituted nitrobenzenes |

| Click Chemistry (with azides) | Azides | Triazoles |

This table outlines potential transformations of the functional groups present in this compound, making it a valuable intermediate.

Probes and Labels in Bioconjugation

The ethynyl group of this compound is a key handle for its use in bioconjugation, the process of linking molecules to biomolecules such as proteins or nucleic acids. allfluoro.com The terminal alkyne can participate in highly efficient and specific copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, often referred to as "click chemistry."

This allows for the attachment of the fluoronitrobenzene moiety to biological systems. The nitro group can act as a quencher for fluorescent dyes, making it useful in the design of "turn-on" fluorescent probes. The fluorine atom can also be exploited for ¹⁹F NMR-based detection methods, providing a background-free signal for imaging and sensing applications.

Development of Novel Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance in medicinal chemistry and materials science. nih.govmdpi.com this compound serves as a valuable starting material for the synthesis of a variety of novel heterocyclic structures.

The ethynyl group can undergo cyclization reactions with various reagents to form five- or six-membered rings. For instance, reaction with azides can lead to the formation of triazoles, a class of heterocycles with a wide range of biological activities. Furthermore, the nitro group can be reduced to an amine, which can then participate in condensation reactions to form other heterocyclic systems. The fluorine atom can influence the reactivity and properties of the resulting heterocyclic compounds.

Table 3: Examples of Heterocyclic Synthesis from Alkynes

| Alkyne Reactant | Reagent | Heterocyclic Product |

| 1-Ethynyl-4-fluorobenzene | 2-Iodobenzoic acid | 3-(4-Fluorophenyl)-1H-isochromen-1-one sigmaaldrich.com |

| 1-Ethynyl-4-fluorobenzene | 1-(Bromomethyl)-2-nitrobenzene, Sodium azide (B81097) | 5-(4-Fluorophenyl)-1-(2-nitrobenzyl)-1H-1,2,3-triazole sigmaaldrich.com |

This table shows examples of heterocyclic compounds synthesized from a related alkyne, demonstrating the potential of the ethynyl group in forming cyclic structures.

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The aromatic ring and the polar nitro group of this compound can participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding (if a suitable donor is present).

These interactions can be utilized to direct the self-assembly of molecules into well-defined supramolecular architectures. The ethynyl group can also act as a recognition site for specific host molecules. By carefully designing complementary molecules, it is possible to construct complex supramolecular systems with emergent properties, such as molecular machines or responsive materials. While specific research on the supramolecular chemistry of this compound is not extensively documented in the provided search results, its structural features suggest its potential as a building block in this field.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of 2-ethynyl-1-fluoro-4-nitrobenzene is heavily reliant on catalytic transformations. Future research will undoubtedly focus on discovering and optimizing novel catalytic systems to enhance the efficiency, selectivity, and scope of its derivatization.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Buchwald-Hartwig reactions, have already been employed in the synthesis of complex molecules starting from this compound. For instance, after reduction of its nitro group, the resulting aniline (B41778) derivative can undergo a Sonogashira coupling. A key research direction is the development of more active and robust palladium catalysts that can operate under milder conditions and with lower catalyst loadings, which is crucial for cost-effective and sustainable industrial processes. The ethynyl (B1212043) group's sp-hybridized carbon is known to enhance π-backbonding in such couplings, a feature that can be further exploited with next-generation catalysts.

Furthermore, copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," represents another fertile ground for research. While the basic principle is established, the development of novel copper ligand systems could offer enhanced control over the reaction kinetics and compatibility with a broader range of functional groups. This would be particularly beneficial for the synthesis of complex triazole-containing compounds, which are significant in medicinal chemistry.

Table 1: Catalytic Reactions for Functionalization of this compound Derivatives

| Reaction Type | Catalyst System (Example) | Coupling Partner (Example) | Resulting Structure | Reference |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | 3,5-dibromopyrazin-2-amine | Aryl-substituted alkyne | |

| Buchwald-Hartwig Coupling | Pd₂(dba)₃, NaOtBu | Morpholine | C-N coupled heterocycle | |

| Azide-Alkyne Cycloaddition | Copper(I) salts | Organic azides | 1,2,3-Triazole derivative | |

| Base-Catalyzed Cyclization | --- | 1-amino-4-morpholinopyridazin-1-ium iodide | Fused heterocyclic system |

Development of Asymmetric Syntheses

A significant and largely unexplored area is the development of asymmetric syntheses involving this compound. The creation of chiral molecules from this achiral precursor would dramatically increase its value, particularly for pharmaceutical applications where enantiomeric purity is paramount.

Future research could target several of the compound's functional groups for enantioselective transformations:

Asymmetric Alkyne Functionalization: The development of chiral catalysts, potentially based on transition metals like gold, rhodium, or copper, could enable the enantioselective addition of nucleophiles to the ethynyl group, leading to chiral allenes or vinyl derivatives.

Asymmetric Reduction: While the reduction of the nitro group to an amine is a common transformation, achieving this enantioselectively to create planar chirality in more complex derivatives is a formidable challenge that new catalytic systems could address.

Asymmetric Nucleophilic Aromatic Substitution (SNAAr): The design of chiral ligands or phase-transfer catalysts that can control the stereochemical outcome of the displacement of the fluorine atom would open a new paradigm for creating atropisomers or other chiral biaryl systems.

Currently, there is a lack of published research detailing specific asymmetric applications for this compound, highlighting a significant opportunity for innovation in synthetic methodology.

Expansion into Bio-orthogonal Chemistry and Drug Delivery Systems

The unique functionalities of this compound make it an attractive candidate for applications in chemical biology and medicine. The terminal alkyne is a perfect handle for bio-orthogonal "click" reactions.

This has been demonstrated in principle, with studies showing the compound can be used to synthesize various triazole derivatives via click chemistry, achieving high yields. Future work could involve incorporating this molecule into larger biomolecules, such as proteins or nucleic acids, to act as a probe for studying biological processes in living systems without interfering with them.

In the realm of drug discovery and delivery, this compound has already served as a key starting material for a preclinical candidate against visceral leishmaniasis. In this synthesis, the this compound core is elaborated through nitro reduction, urea (B33335) formation, Sonogashira coupling, and cyclization to build a complex heterocyclic system that inhibits the L. donovani proteasome. This successful application underscores the potential for using this scaffold to generate libraries of diverse compounds for screening against other diseases. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group serves as a synthetic linchpin for introducing further diversity.

Integration with Flow Chemistry and Automated Synthesis Platforms

For the industrial-scale production of fine chemicals and pharmaceutical intermediates, there is a strong trend toward adopting continuous flow chemistry and automated synthesis platforms. These technologies offer significant advantages in terms of safety, consistency, and scalability over traditional batch processing.

The synthesis of this compound, which often involves highly exothermic nitration reactions, is an ideal candidate for translation to a flow process. Flow reactors provide superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of runaway reactions and the formation of over-nitrated byproducts. Automated systems can ensure high reproducibility and yield, with achievable purity levels exceeding 98%.

Future research will focus on developing fully integrated, end-to-end flow syntheses of derivatives of this compound. This would involve telescoping multiple reaction steps—such as nitration, reduction, and coupling—into a single continuous sequence, thereby reducing manual handling, solvent waste, and production time.

Advanced Computational Modeling for Predictive Synthesis and Property Design

Computational chemistry is an increasingly powerful tool in modern chemical research, enabling the prediction of reaction outcomes and molecular properties before a single experiment is performed. For this compound, advanced computational modeling offers several promising avenues.

Predictive Synthesis: Density Functional Theory (DFT) calculations can be used to model reaction pathways, such as the initial nitration of 1-fluoro-2-ethynylbenzene. By analyzing the transition states and activation energies, researchers can predict regioselectivity and optimize reaction conditions to maximize the yield of the desired product and minimize byproducts. If computational predictions diverge from experimental results, molecular dynamics simulations can be employed to investigate the role of solvent effects or steric hindrance.

Property Design: In medicinal chemistry, computational tools are invaluable for rational drug design. As demonstrated in the development of the leishmaniasis inhibitor, predictive software can calculate key physicochemical properties like lipophilicity (cChromLogD) and aqueous solubility. Furthermore, advanced quantum-mechanical methods, such as the fragment molecular orbital method (FMO-MP2), can provide a deep understanding of the binding interactions between a drug candidate and its biological target. This method accurately calculates interaction energies, including nonclassical interactions like CH−π or halogen−π bonds, which are often poorly described by standard force fields, thus guiding the design of more potent and selective inhibitors.

Table 2: Computational Tools in this compound Research

| Computational Method | Application Area | Predicted Parameter/Insight | Reference |

| Density Functional Theory (DFT) | Reaction Optimization | Transition states, activation energies, regioselectivity | |

| Predictive Software (e.g., GastroPlus) | Drug Design | Physicochemical properties (cChromLogD, aqueous solubility) | |

| Fragment Molecular Orbital (FMO-MP2) | Medicinal Chemistry | Drug-target binding energies, interaction decomposition |

Q & A

Basic Research Questions

Q. What are the key analytical techniques for verifying the purity and structural integrity of 2-Ethynyl-1-fluoro-4-nitrobenzene?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the presence of the ethynyl group (C≡CH) via a characteristic triplet peak at ~3 ppm for the proton adjacent to the triple bond. Fluorine-19 NMR can confirm the fluorine substituent, while infrared (IR) spectroscopy identifies nitro group absorption bands (~1520 cm⁻¹ and ~1350 cm⁻¹ for asymmetric and symmetric NO₂ stretching). High-resolution mass spectrometry (HRMS) should match the molecular formula (C₈H₄FNO₂, exact mass 165.0226) .

- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for nitrobenzene derivatives to resolve ambiguities (e.g., distinguishing fluorinated isomers) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Engineering Controls : Use a fume hood with local exhaust ventilation to minimize inhalation of volatile byproducts. Install safety showers and eyewash stations per OSHA guidelines .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, flame-resistant lab coats, and safety goggles. Use vapor respirators if handling large quantities due to flammability and potential respiratory irritation risks .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the electrophilic nitration of 2-ethynyl-1-fluorobenzene. Analyze transition states to predict regioselectivity and avoid meta-substitution byproducts. Compare computed activation energies with experimental yields to validate models .

- Contradiction Resolution : If computational predictions conflict with experimental outcomes (e.g., unexpected ortho/para ratios), re-evaluate solvent effects or steric hindrance from the ethynyl group using molecular dynamics simulations .

Q. What strategies mitigate instability of this compound under acidic or thermal conditions?

- Experimental Design : Test stabilization via inert atmospheres (N₂/Ar) during storage and reactions. Use low-temperature (−20°C) recrystallization in non-polar solvents (hexane) to prevent decomposition. Monitor degradation products via HPLC with UV detection at 254 nm .

- Data Interpretation : If nitro group reduction is observed (e.g., formation of amine byproducts), adjust reaction pH to neutral and avoid transition metal catalysts that may act as reducing agents .

Q. How do electronic effects of the ethynyl and nitro groups influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Analysis : The electron-withdrawing nitro group deactivates the benzene ring, directing electrophilic attacks to the para position relative to fluorine. The ethynyl group’s sp-hybridized carbon enhances π-backbonding in Sonogashira couplings. Test reactivity with palladium catalysts (e.g., Pd(PPh₃)₄) and compare yields with non-fluorinated analogs .

- Contradiction Case Study : If coupling efficiency is lower than theoretical predictions, investigate steric hindrance from the bulky ethynyl substituent using X-ray crystallography or substituent effect modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。